![molecular formula C9H12N2O3 B2531763 4-(Tert-butyl)-5-nitropyridin-2-ol CAS No. 33252-23-2](/img/structure/B2531763.png)
4-(Tert-butyl)-5-nitropyridin-2-ol
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Overview
Description
“4-(Tert-butyl)-5-nitropyridin-2-ol” is an organic compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “4-(Tert-butyl)” indicates a tert-butyl group attached to the 4th carbon of the pyridine ring. The “5-nitro” indicates a nitro group (-NO2) attached to the 5th carbon of the pyridine ring. The “2-ol” indicates a hydroxyl group (-OH) attached to the 2nd carbon of the pyridine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the tert-butyl, nitro, and hydroxyl groups onto the pyridine ring. This could potentially be achieved through various organic reactions such as Friedel-Crafts alkylation, nitration, and nucleophilic substitution .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the pyridine ring. The presence of the nitro group might cause the ring to have a negative charge, while the tert-butyl and hydroxyl groups could introduce steric hindrance .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the functional groups present. The nitro group is typically a good leaving group, while the hydroxyl group can act as a nucleophile or a base .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the nitro group might make the compound more polar and potentially explosive .Scientific Research Applications
Environmental and Toxicological Insights
Synthetic phenolic antioxidants (SPAs), including compounds like 4-(tert-butyl)-5-nitropyridin-2-ol, are crucial in various industries for their role in inhibiting oxidation and extending the shelf life of products. However, their environmental presence and potential impacts on human health have raised concerns. SPAs have been detected in multiple environmental matrices, including indoor dust, outdoor air particulates, and water bodies, suggesting widespread distribution. Human exposure to SPAs, including through food intake and personal care products, has been documented, with detection in tissues, serum, urine, and breast milk. Toxicity studies indicate potential hepatic toxicity and endocrine-disrupting effects, highlighting the need for future research to focus on environmental behaviors, co-exposure effects, and the development of safer alternatives (Liu & Mabury, 2020).
Atmospheric Chemistry and Environmental Impact
The study of nitrated phenols, including derivatives similar to this compound, in the atmosphere reveals their formation through direct emissions from combustion processes and secondary formation mechanisms. These compounds undergo atmospheric nitration, impacting air quality and environmental health. Understanding their sources, transformations, and sinks in the environment is crucial for assessing their overall ecological and health impacts. This knowledge can guide the development of strategies to minimize their adverse effects and inform future environmental policy and regulation (Harrison et al., 2005).
Applications in Organic Light-Emitting Diodes (OLEDs)
The development of organic semiconductors, including those based on this compound derivatives, for use in OLED devices represents a promising area of research. These materials have emerged as potential candidates for active materials in OLEDs due to their tunable properties and the possibility of achieving emission in the near-infrared range. The advancement in structural design and synthesis of these compounds could lead to significant improvements in OLED performance, offering a metal-free alternative for infrared emitters and expanding the applications of OLED technology in various electronic devices (Squeo & Pasini, 2020).
Mechanism of Action
Target of Action
Similar compounds such as tert-butanol have been shown to interact with various proteins such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin .
Mode of Action
For instance, tert-butanol acts as an endonuclease that catalyzes the cleavage of RNA on the 3’ side of pyrimidine nucleotides .
Biochemical Pathways
For example, tert-butanol has been associated with the degradation of extracellular matrix proteins .
Result of Action
For instance, tert-butanol has been associated with the degradation of extracellular matrix proteins .
Action Environment
For instance, the European Chemicals Agency (ECHA) has regulations in place for the handling and use of similar compounds like 4-tert-butylphenol .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-tert-butyl-5-nitro-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-9(2,3)6-4-8(12)10-5-7(6)11(13)14/h4-5H,1-3H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARKQMWPEFQBJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC=C1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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